3,4-Difluoro-5-methylbenzamide
Overview
Description
3,4-Difluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-methylbenzamide typically involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as a fluorination reagent. The reaction is catalyzed by bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, which acts as a phase transfer catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
For industrial production, the process is optimized to achieve high efficiency and cost-effectiveness. The reaction conditions are carefully controlled to minimize waste and maximize yield. The use of recyclable solvents and catalysts further enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
3,4-Difluoro-5-methylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the methyl group at the 5th position.
3,5-Difluorobenzamide: Has fluorine atoms at the 3rd and 5th positions instead of the 3rd and 4th.
4-Fluoro-3-methylbenzamide: Has a single fluorine atom at the 4th position and a methyl group at the 3rd position.
Uniqueness
3,4-Difluoro-5-methylbenzamide is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methyl group on the benzene ring provides distinct properties that can be advantageous in various applications .
Properties
IUPAC Name |
3,4-difluoro-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNBXIBASFQYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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